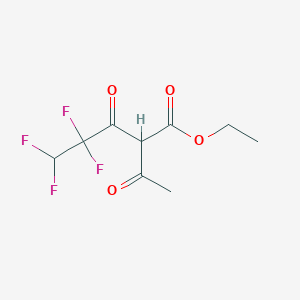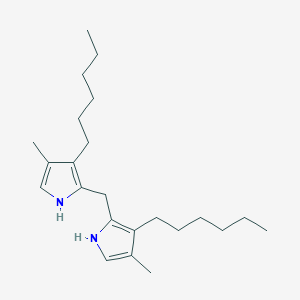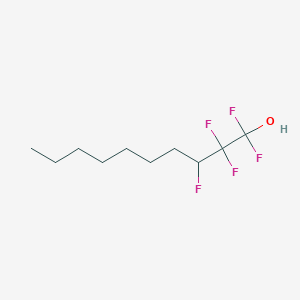
1-(3-Methylphenyl)-N-(2-methylprop-2-en-1-yl)hydrazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylphenyl)-N-(2-methylprop-2-en-1-yl)hydrazine-1-carbothioamide is an organic compound that belongs to the class of hydrazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-N-(2-methylprop-2-en-1-yl)hydrazine-1-carbothioamide typically involves the reaction of 3-methylphenylhydrazine with an appropriate isothiocyanate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3-Methylphenylhydrazine+Isothiocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(3-Methylphenyl)-N-(2-methylprop-2-en-1-yl)hydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(3-Methylphenyl)-N-(2-methylprop-2-en-1-yl)hydrazine-1-carbothioamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1-(3-Methylphenyl)-N-(2-methylprop-2-en-1-yl)hydrazine-1-carbamide: Similar structure but with a carbamide group instead of a carbothioamide group.
1-(3-Methylphenyl)-N-(2-methylprop-2-en-1-yl)hydrazine-1-carbothioamide: Similar structure but with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its hydrazine and carbothioamide moieties make it a versatile compound for various applications.
特性
| 119813-54-6 | |
分子式 |
C12H17N3S |
分子量 |
235.35 g/mol |
IUPAC名 |
1-amino-1-(3-methylphenyl)-3-(2-methylprop-2-enyl)thiourea |
InChI |
InChI=1S/C12H17N3S/c1-9(2)8-14-12(16)15(13)11-6-4-5-10(3)7-11/h4-7H,1,8,13H2,2-3H3,(H,14,16) |
InChIキー |
YVDOUUXGPLDEPH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N(C(=S)NCC(=C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14301776.png)

